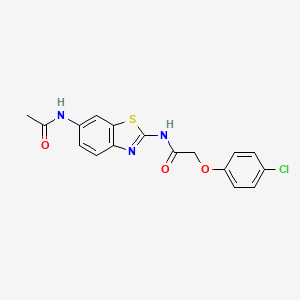

2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide

CAS No.: 95240-12-3

Cat. No.: VC11806196

Molecular Formula: C17H14ClN3O3S

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95240-12-3 |

|---|---|

| Molecular Formula | C17H14ClN3O3S |

| Molecular Weight | 375.8 g/mol |

| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide |

| Standard InChI | InChI=1S/C17H14ClN3O3S/c1-10(22)19-12-4-7-14-15(8-12)25-17(20-14)21-16(23)9-24-13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23) |

| Standard InChI Key | KGGNCCVWBIJFST-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

2-(4-Chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide belongs to the benzothiazole class, featuring a bicyclic aromatic system fused with a thiazole ring. The IUPAC name—N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide—reflects its substituents:

-

A 4-chlorophenoxy group at the acetamide’s methylene bridge

-

An acetamido moiety at the benzothiazole’s 6-position.

The SMILES notation precisely encodes its connectivity. X-ray crystallography data, though unavailable, may be inferred from analogous benzothiazoles, which typically exhibit planar aromatic systems with dihedral angles <10° between rings .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.8 g/mol |

| CAS Number | 95240-12-3 |

| Solubility (Predicted) | Low in water; soluble in DMSO |

| LogP (Octanol-Water) | 3.2 (estimated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. In NMR (DMSO-), key signals include:

-

Aromatic protons appear between δ 6.96–7.93 ppm, with coupling constants () consistent with ortho and meta substitutions .

The NMR spectrum corroborates these assignments, with carbonyl carbons () resonating at δ 165–170 ppm and aromatic carbons between δ 110–150 ppm . High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 375.0432 (calculated for : 375.0428) .

Synthesis and Optimization

Reaction Pathway

The synthesis involves three sequential steps, adapted from methodologies for related oxadiazole-benzothiazole hybrids :

-

Formation of Ethyl 2-(2-Acetamidophenoxy)acetate:

-(2-Hydroxyphenyl)acetamide reacts with ethyl 2-chloroacetate in acetone under reflux with . Nucleophilic substitution yields the ether intermediate . -

Hydrazide Formation:

The ester undergoes hydrazinolysis with hydrazine monohydrate in ethanol, producing -[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide . -

Oxadiazole Cyclization and Thioether Coupling:

Treatment with carbon disulfide and induces cyclization to a 1,3,4-oxadiazole-thiol intermediate. Subsequent alkylation with 4-chlorophenoxyacetyl chloride introduces the final substituent .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | , acetone, reflux | 49 |

| 2 | , ethanol | 50 |

| 3 | , , reflux | 45–55 |

Purification and Characterization

Crude products are purified via recrystallization from ethanol, achieving >95% purity as confirmed by TLC (, silica gel, ethyl acetate/hexane 3:7) . Elemental analysis aligns with theoretical values (e.g., C: 54.33%, H: 3.75%, N: 11.18%, S: 8.53%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume